molecular formula C21H25N3O3 B2738350 N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide CAS No. 866039-22-7

N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide

Cat. No.: B2738350
CAS No.: 866039-22-7
M. Wt: 367.449
InChI Key: AWQXKUXEUUEUFR-UHFFFAOYSA-N
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Description

N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a benzyl group, and an isopropylphenyl group attached to a malonamide backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide typically involves multi-step organic reactions. One common method involves the acylation of malonamide with acetyl chloride in the presence of a base, followed by the introduction of the benzyl and isopropylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide
  • 2-(acetylamino)-N~1~-(4-methoxybenzyl)-N~3~-(4-isopropylphenyl)malonamide

Uniqueness

Compared to similar compounds, N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide exhibits unique chemical properties due to the presence of the benzyl and isopropylphenyl groups. These groups influence its reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

2-acetamido-N-benzyl-N'-(4-propan-2-ylphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14(2)17-9-11-18(12-10-17)24-21(27)19(23-15(3)25)20(26)22-13-16-7-5-4-6-8-16/h4-12,14,19H,13H2,1-3H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQXKUXEUUEUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C(=O)NCC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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